

Application Notes and Protocols for LP99 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: (2S,3R)-LP99

Cat. No.: B15571067

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Application Notes

Introduction to LP99: A Selective BRD7 and BRD9 Bromodomain Inhibitor

LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin-remodeling complexes.^[1] It is crucial to note that the biologically active enantiomer is (2R,3S)-LP99. The enantiomer specified in the topic, **(2S,3R)-LP99**, has been shown to have no detectable binding to BRD9 and serves as an ideal negative control for experiments.^{[2][3]} LP99 was developed from a fragment hit through structure-based design and has demonstrated efficacy in inhibiting the association of BRD7 and BRD9 with acetylated histones both in vitro and in cellular contexts.^{[1][2]}

Mechanism of Action

The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues, a key post-translational modification on histone tails that regulates gene expression. LP99 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains.^[4] By occupying this site, LP99 prevents the recruitment of the SWI/SNF chromatin-remodeling complex to specific gene loci, thereby modulating the transcription of target genes.^[1] This inhibition has been shown to play a role in regulating the secretion of pro-inflammatory cytokines, such as IL-6, in cellular models.^[3]

Physicochemical and In Vitro Properties of LP99

A summary of the key properties of LP99 is provided below for easy reference in experimental design.

Property	Value	Reference(s)
Molecular Weight	516.05 g/mol	
Formula	C ₂₆ H ₃₀ ClN ₃ O ₄ S	
CAS Number	1808951-93-0	
Solubility	Soluble to 100 mM in DMSO and ethanol	
Storage	Store at -20°C	
Purity	≥98%	
Binding Affinity (K _d for BRD9)	99 nM (ITC)	[4][5]
Binding Affinity (K _d for BRD7)	909 nM (ITC)	[3]
Cellular Activity	Disrupts BRD7/9 binding to chromatin in cells	[4]
Cytotoxicity	Non-toxic in U2OS cells at concentrations <33 μM	[2][5]

High-Throughput Screening (HTS) Assay Considerations

LP99 is well-suited for use in various HTS formats to identify and characterize modulators of BRD7 and BRD9. Key assays include:

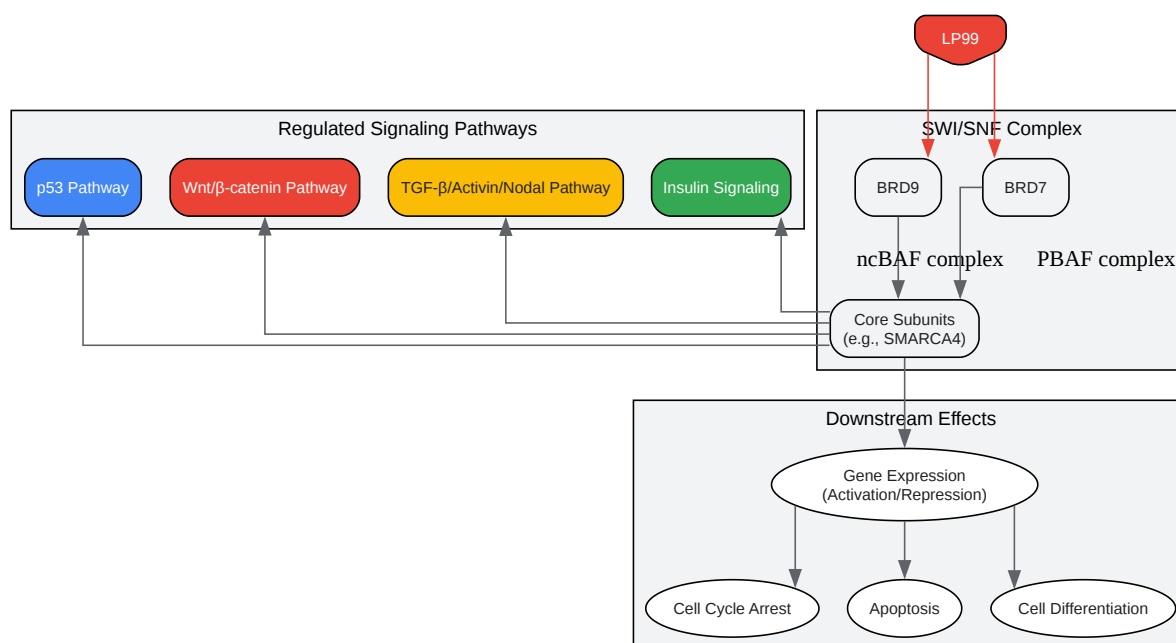
- Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® assays are robust platforms for measuring the direct inhibition of the BRD9/7-histone interaction in a high-throughput manner.

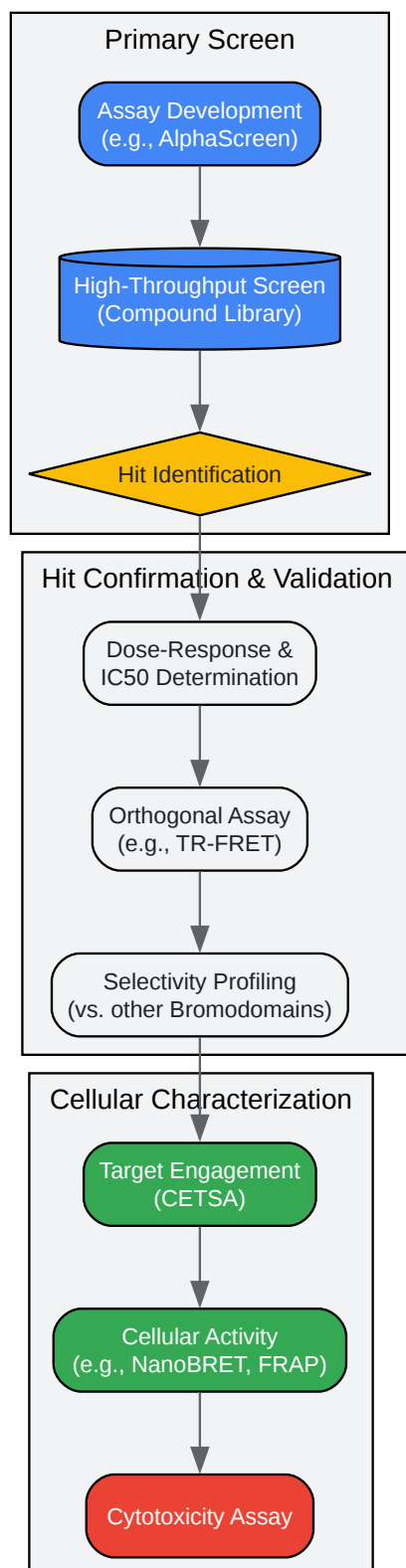
- **Cell-Based Assays:** NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays can be employed to quantify the engagement of BRD9/7 by inhibitors within living cells. The Cellular Thermal Shift Assay (CETSA®) provides a method to verify direct target engagement in a cellular environment. Fluorescence Recovery After Photobleaching (FRAP) can be used to assess the mobility of BRD9/7 and its displacement from chromatin by inhibitors.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving BRD7 and BRD9

BRD7 and BRD9 are integral components of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. This complex influences several key signaling pathways implicated in cancer and other diseases.





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